molecular formula C17H14N2O3 B10998400 N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B10998400
M. Wt: 294.30 g/mol
InChI Key: XZFGRRGQCMVXOD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a benzodioxole moiety fused to an indole ring, which is further substituted with a carboxamide group. The structural complexity of this compound makes it a valuable candidate for studying its interactions with biological systems and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide typically involves multi-step chemical processes. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole moiety onto the indole ring . The reaction conditions often involve the use of palladium catalysts, ligands, and base in an appropriate solvent under controlled temperature and pressure conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or benzodioxole moieties are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds with different properties.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to target microtubules and tubulin, leading to mitotic blockade and cell apoptosis . The benzodioxole and indole moieties play crucial roles in binding to these targets and modulating their activities.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-methylindole-3-carboxamide

InChI

InChI=1S/C17H14N2O3/c1-19-9-13(12-4-2-3-5-14(12)19)17(20)18-11-6-7-15-16(8-11)22-10-21-15/h2-9H,10H2,1H3,(H,18,20)

InChI Key

XZFGRRGQCMVXOD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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